molecular formula C26H37N3O3 B11023793 N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide

N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide

Cat. No.: B11023793
M. Wt: 439.6 g/mol
InChI Key: UPTVLAWVPGMZDQ-UHFFFAOYSA-N
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Description

N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide is a complex organic compound that features a piperidine ring, a pyrrole ring, and a dimethoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the dimethoxybenzyl group, and the attachment of the pyrrole ring. Common synthetic routes may involve:

    Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Dimethoxybenzyl Group: This step often involves nucleophilic substitution reactions.

    Attachment of Pyrrole Ring: This can be done through coupling reactions using reagents like palladium catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogenated compounds, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Neuropharmacological Potential

Preliminary studies suggest that N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide may interact with neurotransmitter systems, potentially affecting conditions such as anxiety, depression, and neurodegenerative diseases. The piperidine structure enhances binding affinity to biological targets, while the methoxy groups may influence solubility and bioavailability.

In Vitro Studies

In vitro assessments have indicated that compounds with similar structures exhibit significant activity against various biological targets. For instance, studies utilizing radiolabeled ligand binding assays have shown promising results in receptor interaction evaluations, which are critical for understanding the compound's mechanism of action.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that require careful control over reaction conditions to achieve high yields. Common synthetic routes may include:

  • Formation of the Piperidine Ring : Starting from commercially available precursors.
  • Substitution Reactions : Introducing the 3,4-dimethoxybenzyl group through nucleophilic substitution.
  • Acetamide Formation : Finalizing the structure by attaching the acetamide moiety.

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Binding Affinity Studies

Research has indicated that this compound may exhibit high affinity for various receptors involved in neurotransmission. Initial assessments have utilized techniques like surface plasmon resonance to measure binding kinetics.

Molecular Docking Studies

Molecular docking studies have been conducted to predict how this compound interacts at the molecular level with specific biological targets. These computational studies provide insights into potential binding sites and can guide further experimental validation.

Mechanism of Action

The mechanism of action of N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure comprising a piperidine ring, a methoxy-substituted benzyl group, and a cyclohexyl moiety linked to an acetamide functional group. Its molecular formula is C22H30N2O3C_{22}H_{30}N_{2}O_{3}, with a molecular weight of approximately 366.49 g/mol. The structural representation can be summarized as follows:

Property Details
Molecular FormulaC22H30N2O3
Molecular Weight366.49 g/mol
IUPAC NameThis compound
SMILESCOc(ccc(CN(CC1)CCC1NC(Cc(c(F)c1)cc(F)c1F)=O)c1)c1OC

Research indicates that compounds with similar structural features often interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. The presence of the piperidine ring suggests potential activity at dopamine and serotonin receptors, which are crucial in modulating mood and cognition.

Potential Biological Activities:

  • Neurotransmitter Modulation : The compound may exhibit properties similar to other piperidine derivatives that influence dopamine and serotonin levels, potentially aiding in the treatment of mood disorders.
  • Anticancer Properties : Some studies have suggested that related compounds demonstrate cytotoxic effects on cancer cells by inducing apoptosis or inhibiting cell proliferation.

1. Anticancer Activity

A study examining compounds similar to this compound found that derivatives with piperidine structures showed significant inhibition of various cancer cell lines. For instance, one derivative demonstrated a KiK_i value of 6.8 nM against human carbonic anhydrase (hCA), indicating strong inhibitory potential .

2. Neuroprotective Effects

Another research highlighted the neuroprotective effects of piperidine-based compounds in models of neurodegeneration. These compounds were shown to reduce oxidative stress markers and improve neuronal survival in vitro .

3. Inhibition of Enzymatic Activity

Research on structurally similar benzamides revealed their ability to inhibit key enzymes involved in tumor growth and metastasis. The mechanism often involves binding to the active site of these enzymes, thereby preventing substrate access .

Summary Table of Biological Activities

Activity Target Effect Reference
AnticancerVarious cancer cell linesInduction of apoptosis
NeuroprotectionNeuronal cellsReduction in oxidative stress
Enzyme InhibitionTumor-associated enzymesPrevents tumor growth

Properties

Molecular Formula

C26H37N3O3

Molecular Weight

439.6 g/mol

IUPAC Name

N-[1-[(3,4-dimethoxyphenyl)methyl]piperidin-4-yl]-2-(1-pyrrol-1-ylcyclohexyl)acetamide

InChI

InChI=1S/C26H37N3O3/c1-31-23-9-8-21(18-24(23)32-2)20-28-16-10-22(11-17-28)27-25(30)19-26(12-4-3-5-13-26)29-14-6-7-15-29/h6-9,14-15,18,22H,3-5,10-13,16-17,19-20H2,1-2H3,(H,27,30)

InChI Key

UPTVLAWVPGMZDQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCC(CC2)NC(=O)CC3(CCCCC3)N4C=CC=C4)OC

Origin of Product

United States

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